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molecular formula C12H14N2O4 B8536050 N-(3-Ethyl-4-nitrophenyl)-2-methyloxirane-2-carboxamide CAS No. 821765-69-9

N-(3-Ethyl-4-nitrophenyl)-2-methyloxirane-2-carboxamide

Cat. No. B8536050
M. Wt: 250.25 g/mol
InChI Key: KIEWVZVKGVBCAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07390923B2

Procedure details

3-Chloroperoxybenzoic acid (14.71 g, 0.08524 mol) was added in portions to the refluxing solution of N-(3-ethyl-4-nitrophenyl)-2-methylacrylamide (6.68 g, 0.02852 mol) and 2,6-di-tert-butyl-4-methylphenol (149 mg) in dichloromethane (180 ml). After refluxing for 5 h the reaction mixture was allowed to cool to room temperature. The precipitated 3-chlorobenzoic acid was filtered, and the filtrate was extracted three times with 1M Na2CO3 and water. The organic phase was dried over Na2SO4, filtered and evaporated. The crude product was purified by flash chromatography using dichloromethane as an eluent. 1H NMR (400 MHz, DMSO-d6): 1.20 (3H, t, 3J=7.4 Hz), 1.55 (3H, s), 2.84 (2H, q, 3J=7.4 Hz), 2.99 (1H, d, 2Jgem=5.1 Hz), 3.06 (1H, d, 2Jgem=5.1 Hz), 7.81 (1H, dd, 3J=9.0 Hz, 4J=2.3 Hz), 7.85 (1H, d, 4J=2.2 Hz), 7.97 (1H, d, 3J=9.0 Hz), 9.88 (1H, s, —NHCO—).
Quantity
14.71 g
Type
reactant
Reaction Step One
Quantity
6.68 g
Type
reactant
Reaction Step One
Quantity
149 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=C(C=CC=1)C(OO)=[O:6].[CH2:12]([C:14]1[CH:15]=[C:16]([NH:23][C:24](=[O:28])[C:25]([CH3:27])=[CH2:26])[CH:17]=[CH:18][C:19]=1[N+:20]([O-:22])=[O:21])[CH3:13].C(C1C=C(C)C=C(C(C)(C)C)C=1O)(C)(C)C>ClCCl>[CH2:12]([C:14]1[CH:15]=[C:16]([NH:23][C:24]([C:25]2([CH3:27])[CH2:26][O:6]2)=[O:28])[CH:17]=[CH:18][C:19]=1[N+:20]([O-:22])=[O:21])[CH3:13]

Inputs

Step One
Name
Quantity
14.71 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
6.68 g
Type
reactant
Smiles
C(C)C=1C=C(C=CC1[N+](=O)[O-])NC(C(=C)C)=O
Name
Quantity
149 mg
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
Name
Quantity
180 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 5 h the reaction mixture
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The precipitated 3-chlorobenzoic acid was filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted three times with 1M Na2CO3 and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography

Outcomes

Product
Name
Type
Smiles
C(C)C=1C=C(C=CC1[N+](=O)[O-])NC(=O)C1(OC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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